molecular formula C44H69NO12 B11936031 FK-506-13C,D2 (Major) (Tacrolimus)

FK-506-13C,D2 (Major) (Tacrolimus)

Cat. No.: B11936031
M. Wt: 807.0 g/mol
InChI Key: QJJXYPPXXYFBGM-IZJLAASTSA-N
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Description

FK-506-13C,D2 (Major) (Tacrolimus) is a synthetic derivative of tacrolimus, a potent immunosuppressant used primarily to prevent organ transplant rejection. Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. The compound FK-506-13C,D2 is labeled with stable isotopes of carbon and deuterium, making it useful for various analytical and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK-506-13C,D2 involves the incorporation of stable isotopes into the tacrolimus molecule. This process typically starts with the fermentation of Streptomyces tsukubaensis to produce tacrolimus. The isotopic labeling is achieved through a series of chemical reactions that replace specific hydrogen and carbon atoms with deuterium and carbon-13, respectively. The exact reaction conditions and reagents used can vary, but they generally involve:

    Fermentation: Culturing Streptomyces tsukubaensis to produce tacrolimus.

    Isotopic Labeling: Using deuterated and carbon-13 labeled reagents to replace specific hydrogen and carbon atoms in the tacrolimus molecule.

    Purification: Isolating the labeled compound through chromatographic techniques.

Industrial Production Methods

Industrial production of FK-506-13C,D2 follows a similar process but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carried out using high-purity reagents. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product’s purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

FK-506-13C,D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the lactone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield reduced forms of the lactone ring.

Scientific Research Applications

FK-506-13C,D2 has numerous applications in scientific research, including:

    Chemistry: Used as an internal standard for quantifying tacrolimus in various samples using techniques like gas chromatography and liquid chromatography-mass spectrometry.

    Biology: Studied for its effects on cellular processes, particularly in immunology and cell signaling pathways.

    Medicine: Investigated for its potential therapeutic uses beyond immunosuppression, such as in treating autoimmune diseases.

    Industry: Utilized in the development of new analytical methods and quality control processes for pharmaceutical products.

Mechanism of Action

FK-506-13C,D2 exerts its effects by binding to an immunophilin known as FK506 binding protein (FKBP12). This complex inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), thereby blocking T-cell activation and the production of interleukin-2. This mechanism is crucial for its immunosuppressive properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclosporin A: Another potent immunosuppressant with a similar mechanism of action but different molecular structure.

    Rapamycin: Shares a similar molecular class and mechanism but has distinct pharmacological properties.

Uniqueness

FK-506-13C,D2 is unique due to its isotopic labeling, which allows for precise analytical measurements and studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

Properties

Molecular Formula

C44H69NO12

Molecular Weight

807.0 g/mol

IUPAC Name

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1/i1+1D2

InChI Key

QJJXYPPXXYFBGM-IZJLAASTSA-N

Isomeric SMILES

[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H]

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Origin of Product

United States

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